molecular formula C15H12FN3S2 B3022046 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine CAS No. 381205-14-7

5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B3022046
CAS No.: 381205-14-7
M. Wt: 317.4 g/mol
InChI Key: AGFSMJMYYRSZQM-UHFFFAOYSA-N
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Description

5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorobenzyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with 2-aminothiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a thioether intermediate, which is then cyclized to form the thiadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to similar compounds .

Properties

IUPAC Name

5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S2/c16-11-7-5-10(6-8-11)9-20-13-4-2-1-3-12(13)14-18-19-15(17)21-14/h1-8H,9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFSMJMYYRSZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358893
Record name 5-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4639-71-8
Record name 5-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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